N'-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide
Overview
Description
N’-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide typically involves the condensation reaction between 5-(2-chlorophenyl)furan-2-carbaldehyde and 2-hydroxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidative derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidative products may include furan oxides or chlorophenyl oxides.
Reduction: Reduction products may include hydrazine derivatives.
Substitution: Substitution products depend on the nucleophile used and may include various substituted furan or chlorophenyl derivatives.
Scientific Research Applications
N’-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial, antifungal, and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(naphthalen-2-ylamino)acetohydrazide
- 2-(4-chloro-3-methylphenoxy)-N’-{5-(substituted aryl)-furan-2-yl}-methylidene-acetohydrazides
Uniqueness
N’-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide is unique due to its specific structural features, such as the presence of both a furan ring and a benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-2-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-15-7-3-1-5-13(15)17-10-9-12(24-17)11-20-21-18(23)14-6-2-4-8-16(14)22/h1-11,22H,(H,21,23)/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJRBYXMRGMEOY-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=CC=C3O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=CC=C3O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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